5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]
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Overview
Description
5,5’-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]: is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the use of solvents such as acetic acid or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in substitution reactions, where substituents on the aromatic ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 5,5’-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
5,5’-(Ethane-1,2-diyl)bis(1H-tetrazol-1-ol): A high-energy-density material with applications in explosives and propellants.
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde: Used in the synthesis of covalent organic frameworks and porous materials.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Utilized in organic synthesis as a sulfonating agent.
Uniqueness: 5,5’-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole] stands out due to its specific structural features and reactivity
Properties
CAS No. |
138528-20-8 |
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Molecular Formula |
C20H18N4O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-3-5-9-15(13)19-21-17(25-23-19)11-12-18-22-20(24-26-18)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 |
InChI Key |
NQXNFEWAZMVXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=CC=C4C |
Origin of Product |
United States |
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